Degraded cephaloridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

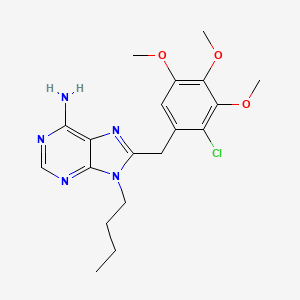

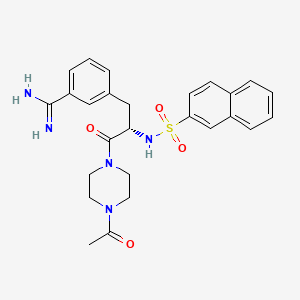

Degraded cephaloridine is a derivative of cephaloridine, which is a first-generation semisynthetic cephalosporin antibiotic. Cephaloridine is derived from cephalosporin C and is known for its broad-spectrum antibacterial activity. This compound, as the name suggests, is a product formed from the degradation of cephaloridine, often studied to understand the stability and breakdown pathways of cephalosporin antibiotics .

Preparation Methods

The preparation of degraded cephaloridine typically involves the controlled degradation of cephaloridine under specific conditions. This can be achieved through various methods:

Hydrolysis: Cephaloridine can be hydrolyzed in acidic or basic conditions to yield degraded products. The reaction conditions, such as temperature, pH, and time, are carefully controlled to obtain the desired degradation products.

Oxidation: Oxidative degradation can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate. This method helps in studying the oxidative stability of cephaloridine.

Photolysis: Exposure to light, especially ultraviolet light, can lead to the photodegradation of cephaloridine, resulting in degraded products.

Chemical Reactions Analysis

Degraded cephaloridine undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can undergo further oxidation, leading to the formation of various oxidized products.

Reduction: Reducing agents like sodium borohydride can reduce certain functional groups in this compound, resulting in different reduced products.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the this compound molecule.

Hydrolysis: Further hydrolysis of this compound can lead to the breakdown of the molecule into smaller fragments.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Degraded cephaloridine has several scientific research applications:

Stability Studies: It is used to study the stability and degradation pathways of cephalosporin antibiotics, providing insights into the shelf life and storage conditions of these drugs.

Pharmacokinetics: Research on this compound helps in understanding the pharmacokinetics and metabolism of cephaloridine in the body.

Toxicology: Studying the degradation products of cephaloridine can reveal potential toxic effects and safety profiles of the antibiotic.

Analytical Chemistry: This compound is used as a reference compound in analytical methods to detect and quantify cephaloridine and its degradation products in various samples.

Mechanism of Action

The mechanism of action of degraded cephaloridine is not well-defined, as it is primarily a degradation product rather than an active pharmaceutical ingredient. cephaloridine itself works by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death. This compound may retain some of these properties, but its efficacy and specific targets are likely reduced compared to the parent compound .

Comparison with Similar Compounds

Degraded cephaloridine can be compared with other degraded cephalosporin antibiotics, such as:

Degraded cephalexin: Similar to this compound, degraded cephalexin is formed from the degradation of cephalexin and is studied for its stability and degradation pathways.

Degraded cefazolin: This compound results from the degradation of cefazolin and is used in similar stability and toxicology studies.

Degraded ceftriaxone: Formed from the degradation of ceftriaxone, this compound is also of interest in pharmacokinetic and stability research.

The uniqueness of this compound lies in its specific degradation pathway and the unique products formed during its breakdown. Each cephalosporin antibiotic has distinct structural features that influence its degradation behavior and the resulting products .

Properties

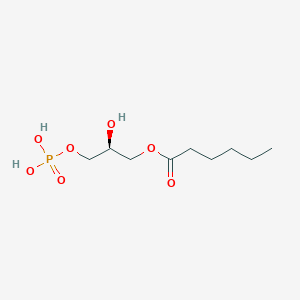

Molecular Formula |

C14H16N2O4S2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(2R)-5-methyl-2-[(1R)-2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

InChI |

InChI=1S/C14H16N2O4S2/c1-8-7-22-13(16-12(8)14(19)20)10(6-17)15-11(18)5-9-3-2-4-21-9/h2-4,6,10,13,16H,5,7H2,1H3,(H,15,18)(H,19,20)/t10-,13-/m1/s1 |

InChI Key |

SFVACKBZMIZHCK-ZWNOBZJWSA-N |

Isomeric SMILES |

CC1=C(N[C@H](SC1)[C@@H](C=O)NC(=O)CC2=CC=CS2)C(=O)O |

Canonical SMILES |

CC1=C(NC(SC1)C(C=O)NC(=O)CC2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-({[(4-Bromophenyl)methyl]oxy}carbonyl)-N1-[(1S)-1-formylpentyl]-L-leucinamide](/img/structure/B10759829.png)

![5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)

![2-N-[(4-methoxyphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10759844.png)

![[(4-{4-[4-(Difluoro-phosphono-methyl)-phenyl]-butyl}-phenyl)-difluoro-methyl]-phosphonic acid](/img/structure/B10759866.png)

![2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-bromo-4-methylbenzenolate](/img/structure/B10759880.png)

![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)